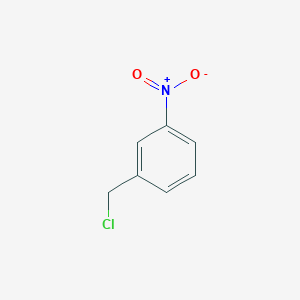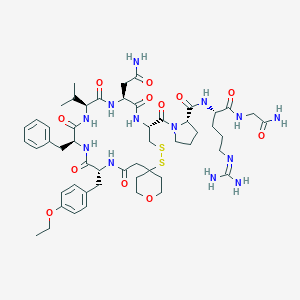
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- is a synthetic analogue of vasopressin, also known as antidiuretic hormone (ADH). Argipressin is a peptide hormone that regulates the water balance in the body by increasing water reabsorption in the kidneys. It has been widely used in scientific research for its ability to mimic the actions of vasopressin.
Wirkmechanismus
Argipressin acts on the vasopressin receptors in the kidneys, causing an increase in water reabsorption. It also acts on the vasopressin receptors in the blood vessels, causing vasoconstriction and an increase in blood pressure. The mechanism of action of argipressin is similar to that of endogenous vasopressin.
Biochemische Und Physiologische Effekte
Argipressin has been shown to increase water reabsorption in the kidneys, leading to a decrease in urine output. It also causes vasoconstriction, leading to an increase in blood pressure. Argipressin has been used to study the physiological and biochemical effects of vasopressin on the body.
Vorteile Und Einschränkungen Für Laborexperimente
Argipressin has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized easily using SPPS. It has a high affinity for vasopressin receptors, making it a useful tool for studying the mechanisms of action of vasopressin. However, one limitation of argipressin is that it may not fully mimic the effects of endogenous vasopressin in the body.
Zukünftige Richtungen
There are several future directions for research on argipressin. One area of interest is the development of new vasopressin receptor agonists and antagonists for the treatment of various diseases, such as diabetes insipidus and hypertension. Another area of interest is the study of the role of vasopressin in social behavior and cognition, as well as its potential as a therapeutic target for psychiatric disorders. Additionally, further research is needed to fully understand the physiological and biochemical effects of argipressin and its potential as a tool for scientific research.
Synthesemethoden
Argipressin can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is assembled on a resin support, and the side chains are protected with Fmoc groups. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Argipressin has been used in scientific research to study the physiological and biochemical effects of vasopressin. It has been used as a tool to investigate the role of vasopressin in the regulation of water balance, blood pressure, and stress response. Argipressin has also been used to study the mechanisms of action of vasopressin receptors and their signaling pathways.
Eigenschaften
CAS-Nummer |
133073-75-3 |
|---|---|
Produktname |
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- |
Molekularformel |
C52H75N13O12S2 |
Molekulargewicht |
1138.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3-oxa-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N13O12S2/c1-4-77-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-76-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1 |
InChI-Schlüssel |
XXXUGLWSEMXTRO-DRLAMOGNSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Andere CAS-Nummern |
133073-75-3 |
Synonyme |
1-(4-thio-4-tetrahydropyranoacetic acid)-2-(O-Et-Tyr)-4-Val-arginine vasopressin argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-Tyr(2)-Val(4)- argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-ethyltyrosyl(2)-valine(4)- OCAD-T-V-AVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



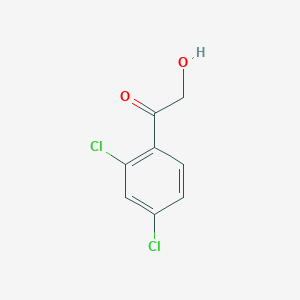
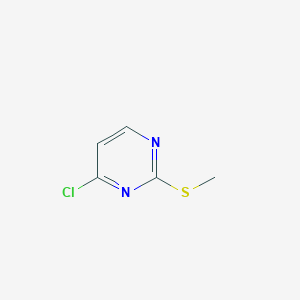
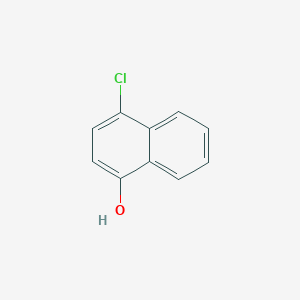
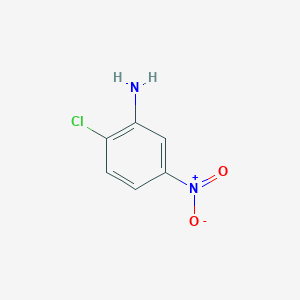
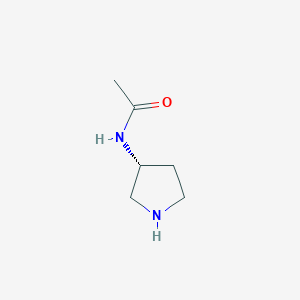
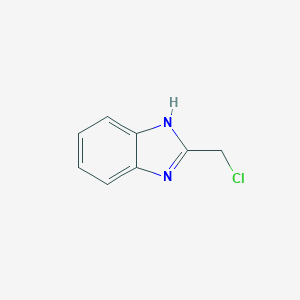
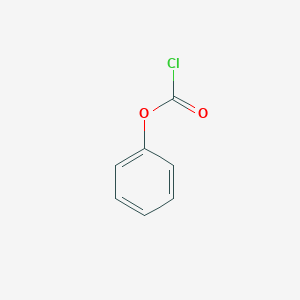
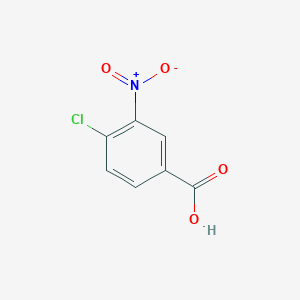
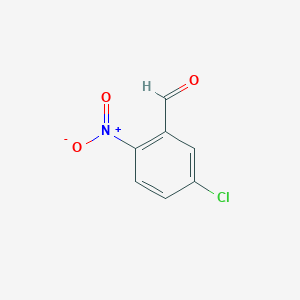

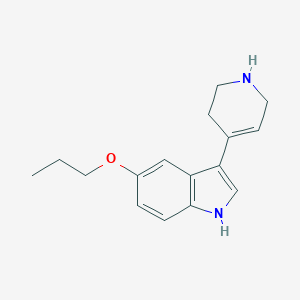
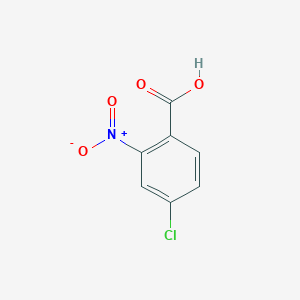
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
